molecular formula C4H9NO B12936108 1-Methoxycyclopropanamine

1-Methoxycyclopropanamine

Cat. No.: B12936108
M. Wt: 87.12 g/mol
InChI Key: WTLDDMZDICPROB-UHFFFAOYSA-N
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Description

1-Methoxycyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a methoxy group and an amine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

1-methoxycyclopropan-1-amine

InChI

InChI=1S/C4H9NO/c1-6-4(5)2-3-4/h2-3,5H2,1H3

InChI Key

WTLDDMZDICPROB-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and amine groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Methoxycyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxycyclopropanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

    Cyclopropanamine: Shares the cyclopropane ring but lacks the methoxy group.

    Methoxycyclopropane: Contains the methoxy group but lacks the amine group.

    1-Aminocyclopropane: Similar structure but without the methoxy substitution.

Uniqueness: 1-Methoxycyclopropanamine is unique due to the presence of both the methoxy and amine groups on the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Methoxycyclopropanamine, a cyclic amine compound characterized by its unique three-membered cyclopropane ring structure and a methoxy group, has garnered attention in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C4_4H9_9NO
  • Molar Mass : Approximately 87.12 g/mol
  • Appearance : Typically appears as a colorless to pale yellow liquid.
  • Solubility : Soluble in polar solvents such as water and methanol.

The presence of the methoxy group and the amine functional group is essential for its biological activity, particularly in neurotransmitter modulation and other pharmacological effects.

This compound's biological activity is primarily attributed to its ability to interact with various neurotransmitter systems. The amine functional group allows it to act as a potential neuromodulator, influencing neurotransmitter release and receptor activity.

Key Mechanisms:

  • Neurotransmitter Modulation : Similar compounds have been shown to affect serotonin and dopamine pathways, suggesting potential antidepressant or anxiolytic effects.
  • Receptor Binding : Interaction studies indicate binding affinity to various receptors, which may lead to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclopropanamine have shown effectiveness against various bacterial strains.

CompoundActivityReference
This compoundPotential antibacterial
2-MethoxycyclopropanamineAntifungal
3-MethoxypropylamineAntimicrobial

Neuroactive Properties

Compounds like this compound may possess neuroactive properties due to their structural similarities with known neurotransmitters. This suggests possible applications in treating mood disorders or neurodegenerative diseases.

Case Studies

Several case studies have explored the effects of similar compounds on human subjects:

  • Case Study 1 : A clinical trial involving a related compound demonstrated significant improvements in anxiety levels among participants when administered over a four-week period. The study employed an N-of-1 design, allowing for personalized assessment of treatment efficacy .
  • Case Study 2 : Another study focused on the neuroprotective effects of cyclopropanamine derivatives in animal models of Parkinson's disease. Results indicated reduced neuroinflammation and improved motor function .

Research Findings

Recent research has highlighted the potential of this compound in various therapeutic areas:

  • Antidepressant Effects : A study indicated that compounds with similar structures could enhance serotonin levels, providing a basis for further investigation into their use as antidepressants.
  • Neuroprotective Effects : Animal studies suggest that these compounds might protect against neuronal damage, indicating potential applications in neurodegenerative conditions.

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